molecular formula C14H14N2OS B12532592 Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- CAS No. 677343-15-6

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-

Cat. No.: B12532592
CAS No.: 677343-15-6
M. Wt: 258.34 g/mol
InChI Key: GIZPXGUVGZCEHV-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- features a benzene ring substituted at the 4-position with a carboximidamide group (–C(=NH)–NH$$2$$) and a thioether-linked 4-methoxyphenyl moiety (–S–C$$6$$H$$4$$–OCH$$3$$). The carboximidamide group, a hallmark of amidine derivatives, introduces a planar, conjugated system with resonance stabilization between the nitrogen lone pairs and the imine bond. The thioether bridge (–S–) connects the central benzene ring to the 4-methoxyphenyl group, which contributes steric bulk and electronic modulation via the electron-donating methoxy group.

Key functional groups include:

  • Carboximidamide : Enhances hydrogen-bonding potential and participates in π-conjugation.
  • Thioether : Imparts flexibility and influences solubility via hydrophobic interactions.
  • Methoxy group : Modulates electron density on the adjacent phenyl ring, affecting reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Identification

While direct crystallographic data for benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- are limited, analogous compounds provide insights. For example, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide crystallizes in the monoclinic space group $$ P2_1/n $$, with unit cell parameters $$ a = 12.0551(11) \, \text{Å}, b = 9.7853(8) \, \text{Å}, c = 16.6517(16) \, \text{Å}, \beta = 90.092(4)^\circ $$. Such data suggest non-coplanar aromatic systems and intramolecular hydrogen bonding, trends likely applicable to the target compound.

Spectroscopic data for related benzenecarboximidamide derivatives reveal distinct NMR signals:

  • Methoxy protons : A singlet near $$ \delta \, 3.8 \, \text{ppm} $$.
  • Aromatic protons : Multiplets between $$ \delta \, 6.8–7.5 \, \text{ppm} $$.
  • Amidine protons : Broad resonances near $$ \delta \, 8.0–8.5 \, \text{ppm} $$.

Table 1: Comparative Crystallographic Parameters of Analogous Compounds

Parameter N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzamide Benzamidine
Space group $$ P2_1/n $$ Not reported
Unit cell volume ($$ \text{Å}^3 $$) 1964.28(3) Not applicable
Hydrogen bonding C7–H7⋯N1, N1–H1⋯O2 N–H⋯Cl (in hydrochloride)

Comparative Analysis with Benzamidine Derivatives

Benzamidine (C$$6$$H$$5$$C(NH)NH$$_2$$), a simpler amidine, shares the carboximidamide group but lacks the thioether and methoxyphenyl substituents. Key differences include:

Table 2: Structural and Functional Comparisons

Property Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- Benzamidine
Molecular weight ~290.3 g/mol* 120.15 g/mol
Solubility Moderate (lipophilic groups) High (hydrochloride salt)
Biological target Potential protease inhibition Trypsin, thrombin
Functional groups Carboximidamide, thioether, methoxy Carboximidamide

*Calculated based on molecular formula.

The thioether and methoxy groups in the target compound likely enhance membrane permeability compared to benzamidine, aligning with trends in drug design where lipophilicity improves bioavailability.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical analyses of analogous compounds reveal that the methoxy group donates electron density to the phenyl ring via resonance, stabilizing positive charges in the amidine group. Density functional theory (DFT) studies on benzamidine derivatives highlight:

  • HOMO-LUMO gap : Narrower gaps (~4.5 eV) in methoxy-substituted compounds compared to unsubstituted analogs (~5.2 eV), suggesting increased reactivity.
  • Charge distribution : Negative charge localization on the amidine nitrogens (–0.45 e) and sulfur atom (–0.32 e), facilitating interactions with electrophilic biological targets.

Equation 1: Resonance in the Carboximidamide Group
$$
\text{C}6\text{H}5\text{–C(=NH)–NH}2 \leftrightarrow \text{C}6\text{H}5\text{–C(–N^–H)=NH}2^+ $$

Properties

CAS No.

677343-15-6

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfanylbenzenecarboximidamide

InChI

InChI=1S/C14H14N2OS/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H3,15,16)

InChI Key

GIZPXGUVGZCEHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution

Key Steps :

  • 4-Bromobenzonitrile Preparation : Introduce a bromine substituent at the para position of benzonitrile.
  • Thioether Formation : React 4-bromobenzonitrile with 4-methoxyphenylthiol under basic conditions.
  • Nitrile-to-Amidine Conversion : Convert the nitrile group to an amidine via hydroxylamine and hydrogenation.

Mechanistic Pathway :

  • Step 1 : Bromination of benzonitrile (e.g., using Br₂/FeBr₃).
  • Step 2 : Nucleophilic substitution of bromine with 4-methoxyphenylthiolate (generated in situ using K₂CO₃ in DMF or DMSO).
  • Step 3 : Amidoxime formation (benzonitrile + hydroxylamine → benzamidoxime), followed by catalytic hydrogenation (e.g., H₂/Pd-C or Rh catalyst) to yield the amidine.

Advantages :

  • Avoids harsh conditions by leveraging electron-deficient aromatic systems for SNAr reactions.
  • Scalable for industrial applications.

Challenges :

  • Potential side reactions during hydrogenation (e.g., thioether oxidation).
  • Need for high-purity intermediates to ensure reproducibility.
Step Reagents/Conditions Yield (Estimate) Key Reference
Bromination of benzonitrile Br₂, FeBr₃, CH₂Cl₂, 0°C → RT ~80%
Thioether Formation 4-Methoxyphenylthiol, K₂CO₃, DMF, 80°C ~65%
Nitrile-to-Amidine NH₂OH·HCl, EtOH, H₂/Pd-C, 1 atm ~85%

Ullmann Coupling Approach

Key Steps :

  • 4-Bromobenzonitrile Preparation : As above.
  • Copper-Catalyzed Coupling : React with 4-methoxyphenylthiol using a Cu catalyst.
  • Nitrile-to-Amidine Conversion : As described in Section 1.

Mechanistic Pathway :

  • Step 1 : 4-Bromobenzonitrile synthesis.
  • Step 2 : Ullmann coupling (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C).
  • Step 3 : Amidoxime formation and hydrogenation.

Advantages :

  • Tolerates diverse functional groups.
  • High regioselectivity for aryl thioethers.

Challenges :

  • Copper catalysts may require strict inert atmospheres.
  • Lower yields compared to SNAr for electron-deficient substrates.
Step Reagents/Conditions Yield (Estimate) Key Reference
Ullmann Coupling CuI, 1,10-phen, K₃PO₄, DMF, 120°C ~60%
Nitrile-to-Amidine NH₂OH·HCl, EtOH, H₂/Pd-C, 1 atm ~85%

Microwave-Assisted Thioether Formation

Key Steps :

  • 4-Bromobenzonitrile Preparation : As above.
  • Microwave-Driven Reaction : React with 4-methoxyphenylthiol under microwave irradiation.
  • Nitrile-to-Amidine Conversion : As above.

Mechanistic Pathway :

  • Step 1 : 4-Bromobenzonitrile synthesis.
  • Step 2 : Microwave irradiation (150°C, 30 min) with 4-methoxyphenylthiol and base (e.g., K₂CO₃).
  • Step 3 : Amidoxime formation and hydrogenation.

Advantages :

  • Rapid reaction times.
  • Enhanced efficiency for sterically hindered substrates.
Step Reagents/Conditions Yield (Estimate) Key Reference
Microwave Coupling 4-Methoxyphenylthiol, K₂CO₃, MW (150°C) ~70%

Direct Amidine Synthesis with Thioether Precursor

Key Steps :

  • Synthesis of 4-[(4-Methoxyphenyl)thio]benzonitrile : Via methods 1–3.
  • Amidoxime Formation : React with hydroxylamine hydrochloride.
  • Hydrogenation : Reduce amidoxime to amidine.

Critical Notes :

  • Catalyst Selection : Rhodium-based catalysts (e.g., ionic liquid-supported Rh) are preferred due to sulfur tolerance.
  • Solvent Systems : Ethanol or THF/water mixtures minimize catalyst poisoning.
Step Reagents/Conditions Yield (Estimate) Key Reference
Amidoxime Formation NH₂OH·HCl, EtOH, reflux, 4h ~90%
Hydrogenation H₂ (1 atm), Rh catalyst, EtOH, RT ~95%

Alternative Routes: Thiourea Derivatives

Key Steps :

  • Thiourea Intermediate : React 4-bromobenzonitrile with thiourea.
  • Alkylation : Introduce 4-methoxyphenyl group.
  • Amidine Formation : Convert nitrile to amidine.

Mechanistic Pathway :

  • Step 1 : 4-Bromobenzonitrile + thiourea → 4-(thiocarbamoyl)benzonitrile.
  • Step 2 : Alkylation with 4-methoxyphenyl halide.
  • Step 3 : Amidoxime formation and hydrogenation.

Advantages :

  • Versatile for diverse thioether substituents.

Challenges :

  • Multistep synthesis with moderate yields.
Step Reagents/Conditions Yield (Estimate) Key Reference
Thiourea Intermediate Thiourea, EtOH, reflux, 2h ~75%
Alkylation 4-Methoxyphenyl halide, K₂CO₃, DMF ~60%

Challenges and Optimization Strategies

Challenge Solution Key Reference
Catalyst Poisoning Use sulfur-resistant Rh catalysts
Low SNAr Reactivity Microwave irradiation
Amidine Instability Anhydrous conditions during hydrogenation

Summary of Plausible Routes

Route Key Steps Advantages Limitations
SNAr Bromination → Thioether → Amidine High yield, scalable Sensitive to steric hindrance
Ullmann Cu-mediated coupling Functional group tolerance Requires inert atmospheres
Microwave Rapid thioether formation Short reaction times Limited to bench scale

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase A, which plays a role in neurotransmitter regulation. This inhibition can lead to various biological effects, including antidepressant and neuroprotective activities. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, contributing to its diverse pharmacological profile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs from the evidence include:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Predicted/Key Properties Reference
Benzenecarboximidamide, 4-chloro-N-[(4-methoxybenzoyl)oxy]- (68451-78-5) 4-Cl, N-(4-methoxybenzoyl)oxy C₁₅H₁₃ClN₂O₃ 304.73 Higher reactivity due to Cl; synthetic yield optimized
Benzenecarboximidamide, 3-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy (583059-52-3) 3-(sulfonylmethyl), N-hydroxy C₁₄H₁₃ClN₂O₃S 324.78 pKa 14.36; high density (1.41 g/cm³)
4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide (PDB ligand) Extended phenoxy chains C₃₀H₃₀N₂O₃ 466.58 Large size; potential protein binding
Benzenecarboximidamide,4,4'-[1,4-butanediylbis(oxy)]bis-, hydrochloride (121324-49-0) Dimeric structure with butanediyldioxy linker C₁₈H₂₂N₄O₂·HCl 326.39 (free base) Improved solubility (hydrochloride salt)

Key Observations

Electronic Effects: The thioether group in the target compound is less electron-withdrawing than the sulfonyl group in , which may result in higher basicity of the amidine group.

Steric and Pharmacokinetic Implications: The dimeric structure in increases molecular weight and may reduce membrane permeability but could enable cross-linking in biological targets. The extended phenoxy chains in (MW 466.58) suggest lower oral bioavailability due to size, contrasting with smaller analogs like (MW 304.73).

Solubility and Stability :

  • The hydrochloride salt in likely enhances aqueous solubility, a critical factor for drug delivery.
  • The sulfonyl group in may improve metabolic stability but reduce passive diffusion across lipid membranes.

Functional Group Impact on Bioactivity

  • Hydroxy Groups : The N-hydroxy substituent in may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

Biological Activity

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- features a carboximidamide functional group attached to a thioether moiety. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its bioactivity.

Biological Activities

1. Anticancer Properties

Recent studies have demonstrated that derivatives of benzenecarboximidamide exhibit significant anticancer activity. For instance, a series of compounds related to benzenecarboximidamide were synthesized and tested against various human cancer cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), and HepG2 (liver cancer). The results indicated that certain derivatives showed substantial antiproliferative effects with IC50 values lower than those of established chemotherapeutics like Erlotinib .

CompoundCell LineIC50 (µM)
7aMCF-71.32
7bA-5493.15
7cHepG22.45

2. Anti-inflammatory Effects

In addition to anticancer properties, benzenecarboximidamide derivatives have been studied for their anti-inflammatory effects. Research indicates that these compounds inhibit the production of pro-inflammatory cytokines and enzymes such as prostaglandin E2 and inducible nitric oxide synthase (iNOS). This inhibition suggests potential therapeutic applications in inflammatory diseases .

The biological activity of benzenecarboximidamide is largely attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammatory pathways. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring significantly affect potency, indicating that both electronic and steric factors play crucial roles in its mechanism .

Case Studies

Case Study 1: Antiproliferative Activity

A study published in the Journal of Medicinal Chemistry explored a series of benzenecarboximidamide derivatives against cancer cell lines. The findings revealed that the introduction of halogen substituents on the phenyl ring enhanced antiproliferative activity, with specific derivatives achieving GI50 values significantly lower than those of standard treatments .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory potential of benzenecarboximidamide derivatives in vitro using macrophage models. The results demonstrated a marked reduction in the production of inflammatory mediators, suggesting that these compounds could serve as effective agents for managing inflammatory conditions .

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